(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
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Description
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently in Phase I clinical trials.
Scientific Research Applications
Antioxidant Activity
Pyrrolidine alkaloids have been shown to possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Anticancer Potential
Pyrrolidine derivatives have been evaluated for their anticancer potential against various cancer cell lines, including lung, ovarian, and colon cancers .
Anti-hyperglycemic Effects
Some pyrrolidine compounds have shown promise in reducing blood glucose levels, indicating potential applications in the treatment of diabetes and related disorders .
Neuropharmacological Activities
The pyrrolidine scaffold is associated with various neuropharmacological activities, suggesting its use in developing treatments for neurological disorders .
Organ Protective Properties
Research suggests that pyrrolidine alkaloids may have organ protective effects, which could be crucial in treating organ-related ailments .
Antibacterial and Antifungal Activities
Pyrrolidine derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infectious diseases .
properties
IUPAC Name |
(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(10(8)14(15)16)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKDDCHIJBMOM-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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